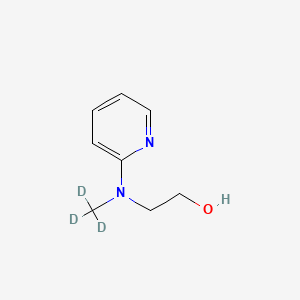

2-((Methyl-d3)-2-pyridinylamino)ethanol

Description

Overview of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of hydrogen with deuterium can lead to what is known as the kinetic isotope effect (KIE), a change in the rate of a chemical reaction. researchgate.net This phenomenon arises from the difference in mass between hydrogen and deuterium. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. researchgate.netnih.gov

This deuterium isotope effect has significant implications in biological systems. The metabolism of many drugs is mediated by enzymes, such as the cytochrome P450 family, which often involves the cleavage of C-H bonds. juniperpublishers.com By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, it is possible to slow down the metabolic breakdown of a drug. nih.govjuniperpublishers.com This can lead to several potential therapeutic benefits, including:

Increased drug exposure: A slower rate of metabolism can increase the half-life of a drug in the body, leading to higher and more sustained plasma concentrations.

Improved safety profile: By altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites. juniperpublishers.com

The magnitude of the kinetic isotope effect can vary depending on the specific reaction and the position of the deuterium atom. nih.gov However, even a small change in the rate of metabolism can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug. juniperpublishers.com

Contextualization of 2-((Methyl-d3)-2-pyridinylamino)ethanol within Deuterated Compound Research

The chemical compound 2-((Methyl-d3)-2-pyridinylamino)ethanol holds a specific and important place within the field of deuterated compound research. It serves as a key deuterated intermediate in the synthesis of labeled thiazolidinedione antidiabetic drugs. pharmaffiliates.com Thiazolidinediones, also known as "glitazones," are a class of oral antidiabetic agents that improve insulin (B600854) sensitivity. mdpi.comnih.govresearchgate.net

Specifically, 2-((Methyl-d3)-2-pyridinylamino)ethanol is a precursor for the synthesis of a deuterated version of Rosiglitazone. researchgate.netresearchgate.netgoogle.com Rosiglitazone is a potent member of the thiazolidinedione class used in the management of type 2 diabetes mellitus. nih.gov The deuteration in 2-((Methyl-d3)-2-pyridinylamino)ethanol is strategically placed on the methyl group. This labeled methyl group is incorporated into the final Rosiglitazone molecule.

The rationale for creating a deuterated version of Rosiglitazone is rooted in the principles of the deuterium isotope effect. The N-demethylation of the pyridinylamino moiety is a known metabolic pathway for Rosiglitazone. By replacing the hydrogens on the methyl group with deuterium, the C-D bonds are strengthened, which can slow down this metabolic process. This strategic deuteration aims to improve the drug's pharmacokinetic profile, potentially leading to a longer duration of action and a more consistent therapeutic effect. nih.govjuniperpublishers.com The use of 2-((Methyl-d3)-2-pyridinylamino)ethanol as a starting material provides an efficient method for introducing the deuterium label into the target drug molecule. google.com

Compound Data

Below are tables detailing the properties of the primary compound discussed in this article and a list of other mentioned chemical compounds.

Table 1: Properties of 2-((Methyl-d3)-2-pyridinylamino)ethanol

| Property | Value |

| Chemical Name | 2-((Methyl-d3)-2-pyridinylamino)ethanol |

| Synonyms | 2-[N-(Methyl-d3)-N-(2-pyridyl)amino]ethanol |

| CAS Number | 1190016-14-8 pharmaffiliates.comclearsynth.com |

| Molecular Formula | C₈H₉D₃N₂O |

| Molecular Weight | 155.21 g/mol pharmaffiliates.com |

| Category | Stable Isotopes, Miscellaneous Compounds pharmaffiliates.com |

| Application | Intermediate for the synthesis of labeled thiazolidinedione anti-diabetic drugs. pharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[pyridin-2-yl(trideuteriomethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGKOPUDDQZERY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Methyl D3 2 Pyridinylamino Ethanol

Precursor Selection and Deuterium (B1214612) Incorporation Pathways

The synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol necessitates careful selection of starting materials and a clear strategy for introducing the deuterium atoms. The core structure consists of a 2-aminopyridine (B139424) moiety, an ethanol (B145695) group, and a deuterated methyl group attached to the secondary amine.

The logical non-deuterated parent compound is 2-(2-pyridinylamino)ethanol. Therefore, the synthetic design can pivot on how and when the trideuteromethyl (-CD3) group is introduced. The primary precursors for the main scaffold are typically 2-chloropyridine (B119429) and ethanolamine, which react via nucleophilic aromatic substitution to form 2-(2-pyridinylamino)ethanol.

There are two fundamental strategies for incorporating the isotopic label:

Early Incorporation: This approach involves using a commercially available, isotopically labeled building block in the initial stages of the synthesis. While this can be straightforward, it may not be cost-effective, especially if the synthesis involves numerous steps with potential for yield loss.

Late-Stage Functionalization (LSF): This is often the preferred method, where the deuterium label is introduced at or near the final step of the synthesis. thieme-connect.de LSF is advantageous as it maximizes the use of the expensive deuterated reagent and simplifies the purification process. For 2-((Methyl-d3)-2-pyridinylamino)ethanol, this would involve synthesizing the 2-(2-pyridinylamino)ethanol precursor first, followed by a deuteromethylation step.

Another pathway in deuteration chemistry is the hydrogen-deuterium exchange (HDE), which allows for deuteration without needing to pre-functionalize the starting materials. researchgate.net However, for introducing a specific -CD3 group, direct functionalization with a deuterated reagent is more precise.

Table 1: Comparison of Deuterium Incorporation Strategies

| Strategy | Description | Advantages | Disadvantages |

| Early Incorporation | Using an isotopically labeled starting material early in the synthetic route. | May simplify the overall synthesis if the labeled position is inert to subsequent reaction conditions. | High cost of labeled precursors; potential for isotope dilution or loss in multi-step syntheses. |

| Late-Stage Functionalization (LSF) | Introducing the isotopic label in the final or penultimate step of the synthesis. | Cost-effective by minimizing use of expensive deuterated reagents; applicable to complex molecules. x-chemrx.com | Requires robust and high-yielding final-step reactions; may require redevelopment of the final synthetic step. |

| Hydrogen-Deuterium Exchange (HDE) | Direct replacement of hydrogen atoms with deuterium from a source like D₂O. nih.gov | Atom-economical; avoids pre-functionalization. researchgate.net | Can lack regioselectivity; may not be suitable for introducing an entire functional group like -CD3. |

For the target compound, Late-Stage Functionalization is the most logical and efficient approach, starting from the readily available 2-(2-pyridinylamino)ethanol.

Synthetic Methodologies for Trideuteromethyl Functionalization

The key transformation in synthesizing 2-((Methyl-d3)-2-pyridinylamino)ethanol from its precursor is the N-alkylation of the secondary amine with a trideuteromethyl group. This process, known as trideuteromethylation, is a critical tool in medicinal chemistry for creating deuterated analogues of drugs. nih.gov

The reaction typically involves the deprotonation of the secondary amine on 2-(2-pyridinylamino)ethanol with a suitable base to form an amide anion. This nucleophile then attacks an electrophilic trideuteromethyl source.

Reaction Scheme: The general reaction can be depicted as: 2-(2-pyridinylamino)ethanol + Base → [Amide Anion Intermediate] [Amide Anion Intermediate] + CD₃-X → 2-((Methyl-d3)-2-pyridinylamino)ethanol + Base-H⁺ + X⁻ (where CD₃-X is the trideuteromethylating agent)

Several reagents can serve as the electrophilic source for the -CD3 group. The choice of reagent depends on factors like reactivity, cost, and commercial availability. researchgate.netkaust.edu.sa

Table 2: Common Trideuteromethylating Agents for N-Alkylation

| Reagent | Formula | Typical Base | Solvent | Key Features |

| Iodomethane-d3 (B117434) | CD₃I | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, THF | Highly reactive and common; iodide is a good leaving group. |

| Dimethyl sulfate-d6 | (CD₃)₂SO₄ | K₂CO₃, NaOH | Acetone, Water | Potent and cost-effective methylating agent; only one -CD₃ group is typically transferred. |

| Trideuteromethyl triflate | CD₃OTf | Non-nucleophilic bases (e.g., 2,6-lutidine) | Dichloromethane (DCM) | Extremely reactive ("super" electrophile); useful for less reactive amines. |

| [D₄]Methanol | CD₃OD | N/A (used in "borrowing hydrogen" methods) | N/A | Used in catalytic processes, often with transition metal catalysts, for a greener approach. researchgate.net |

The most common and straightforward method for this specific synthesis would likely involve using iodomethane-d3 (CD₃I) in the presence of a moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF).

Purity Assessment and Isotopic Enrichment Verification in Synthesized 2-((Methyl-d3)-2-pyridinylamino)ethanol

After synthesis, it is crucial to verify the chemical purity, structural integrity, and isotopic enrichment of the final compound. rsc.org This is a multi-step analytical process employing various spectroscopic and spectrometric techniques.

Chemical Purity: Standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the chemical purity by detecting and quantifying any non-deuterated starting material or reaction byproducts.

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure.

¹H NMR: In the proton NMR spectrum of 2-((Methyl-d3)-2-pyridinylamino)ethanol, the characteristic singlet corresponding to the N-CH₃ protons (typically around 3.0-3.5 ppm) would be absent or significantly diminished, confirming the successful replacement of -CH₃ with -CD₃.

¹³C NMR: The carbon spectrum would show the signal for the -CD₃ carbon, which appears as a multiplet due to coupling with deuterium (a spin-1 nucleus).

²H NMR: The deuterium NMR spectrum provides direct evidence of deuterium incorporation, showing a signal at the chemical shift corresponding to the methyl group.

Isotopic Enrichment Verification: This analysis quantifies the percentage of molecules that contain the desired number of deuterium atoms. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization source like electrospray ionization (ESI), is the primary tool for this purpose. nih.gov HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

The analysis involves comparing the relative abundances of the ion corresponding to the unlabeled compound (d₀) and the deuterated isotopologues (d₁, d₂, d₃, etc.). For 2-((Methyl-d3)-2-pyridinylamino)ethanol, the goal is to maximize the abundance of the d₃ species.

Table 3: Hypothetical ESI-HRMS Data for Isotopic Purity Analysis

| Isotopologue | Description | Expected m/z | Relative Abundance (%) |

| d₀ | Unlabeled Compound (C₈H₁₂N₂O) | 153.1028 | < 1% |

| d₁ | Contains one deuterium atom | 154.1091 | < 2% |

| d₂ | Contains two deuterium atoms | 155.1153 | < 2% |

| d₃ | Target Compound (C₈H₉D₃N₂O) | 156.1216 | > 95% |

The percentage of isotopic enrichment is calculated from these relative abundances, with values typically needing to be >98% for use as an internal standard. rsc.org

Scale-Up Considerations for Deuterated Compound Synthesis

Transitioning the synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol from a laboratory bench scale to a larger, industrial scale introduces several challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key considerations include:

Cost and Availability of Reagents: Deuterated starting materials, such as D₂O and trideuteromethylating agents, are significantly more expensive than their non-deuterated counterparts. nih.gov Scale-up strategies must focus on maximizing reaction yields and minimizing waste to control costs.

Maintaining Isotopic Purity: On a larger scale, factors like temperature gradients, mixing inefficiencies, and prolonged reaction times can increase the risk of side reactions or H/D back-exchange, potentially lowering the isotopic enrichment of the final product. Process parameters must be precisely controlled.

Process Safety and Heat Management: Exothermic reactions, such as alkylations with highly reactive agents, require robust thermal management systems to prevent runaway reactions, especially at a larger scale.

Downstream Processing: Purification of the final product must be highly efficient to remove any residual unlabeled or partially labeled material. This may require optimizing crystallization or chromatographic methods for large quantities.

Flow Chemistry: Modern approaches like continuous flow chemistry offer significant advantages for scaling up isotopic labeling reactions. x-chemrx.com Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety, and can improve reaction efficiency and consistency, which is crucial when working with expensive isotopic reagents. x-chemrx.com

Table 4: Scale-Up Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

| High Reagent Cost | Expensive deuterated starting materials impact economic feasibility. | Optimize reaction for maximum yield; recover and recycle solvents and unreacted materials where possible; use cost-effective reagents like (CD₃)₂SO₄ if compatible. |

| Isotopic Dilution | Risk of H/D exchange with protic solvents or atmospheric moisture. | Use anhydrous solvents and reagents; conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon); minimize exposure to protic sources. |

| Reaction Control | Maintaining consistent temperature and mixing in large reactors. | Utilize jacketed reactors with efficient stirring; employ process analytical technology (PAT) for real-time monitoring; consider using flow chemistry for better control. x-chemrx.comresearchgate.net |

| Purification Efficiency | Ensuring high chemical and isotopic purity on a large scale. | Develop and validate robust large-scale crystallization or chromatography methods; establish strict in-process controls and final product specifications. |

By carefully considering these factors, a scalable and robust process for the synthesis of high-purity 2-((Methyl-d3)-2-pyridinylamino)ethanol can be successfully developed.

Analytical Applications of 2 Methyl D3 2 Pyridinylamino Ethanol

Development of Quantitative Bioanalytical Assays Utilizing 2-((Methyl-d3)-2-pyridinylamino)ethanol as an Internal Standard

The primary analytical application of 2-((Methyl-d3)-2-pyridinylamino)ethanol is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart, 2-(Methyl-2-pyridinylamino)ethanol. In quantitative bioanalysis, an ideal internal standard should have physicochemical properties nearly identical to the analyte to compensate for variations during sample preparation, chromatography, and ionization. oup.com By replacing three hydrogen atoms with deuterium (B1214612) on the methyl group, the mass of the molecule is increased by three Daltons, allowing it to be distinguished from the analyte by a mass spectrometer, while its chemical behavior remains virtually unchanged. wikipedia.org This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis in complex biological matrices like plasma or urine. nih.gov

Mass Spectrometry (MS) Based Quantitation Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalytical assays employing 2-((Methyl-d3)-2-pyridinylamino)ethanol as an internal standard. nih.govresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for measuring low concentrations of compounds in complex biological samples. The quantification is typically performed using an electrospray ionization (ESI) source in positive ion mode, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net

In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For the analyte, 2-(Methyl-2-pyridinylamino)ethanol, the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored by the third quadrupole. A similar process is followed for the deuterated internal standard. The near-identical chemical nature ensures that any loss during sample processing or fluctuations in instrument response affects both the analyte and the internal standard proportionally. The ratio of the analyte's MRM signal intensity to that of the known amount of the internal standard is used to calculate the analyte's concentration with high precision and accuracy. nih.gov

For example, a validated LC-MS/MS method for a similar compound, doxylamine, utilized MRM transitions of m/z 271.0→182.0 for the analyte and m/z 276.2→187.3 for its d5-labeled internal standard. nih.govresearchgate.net A hypothetical MRM setup for 2-(Methyl-2-pyridinylamino)ethanol and its d3-analog could be established as shown in the table below.

Table 1: Illustrative Mass Spectrometry Parameters for Quantitation

| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|---|

| 2-(Methyl-2-pyridinylamino)ethanol (Analyte) | C₈H₁₂N₂O | 153.1 | 108.1 | ESI+ |

Chromatographic Separation Principles for Isotope-Labeled Compounds

The fundamental principle of using a SIL-IS is that it should co-elute perfectly with the analyte during chromatographic separation. njit.edu However, a phenomenon known as the chromatographic isotope effect can sometimes lead to slight separation between the deuterated and non-deuterated compounds. oup.comacs.org This effect is particularly observed in reversed-phase high-performance liquid chromatography (RP-HPLC), where deuterated compounds tend to elute slightly earlier than their protiated (non-deuterated) analogs. bioforumconf.comnih.gov

The primary reason for this effect is the difference in bond strength and length between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, which can result in a smaller molecular volume and reduced lipophilicity for the deuterated molecule. bioforumconf.com In RP-HPLC, where retention is based mainly on hydrophobic interactions with the stationary phase, a compound with lower lipophilicity will have weaker retention and thus a shorter retention time. bioforumconf.comcchmc.org While often negligible, this separation can become a source of error if it is significant enough to place the analyte and the internal standard in different zones of matrix effects during elution and ionization. oup.com The use of labeling with heavier isotopes like ¹³C or ¹⁵N can minimize this chromatographic isotope effect. acs.org

Table 2: Comparison of Properties and Chromatographic Behavior

| Property | Protiated Compound (e.g., C-H) | Deuterated Compound (e.g., C-D) | Consequence in RP-HPLC |

|---|---|---|---|

| Bond Energy | Lower | Higher | Deuterated analog is more stable. |

| Bond Length | Longer | Shorter | Leads to smaller effective molecular size. bioforumconf.com |

| Lipophilicity | Higher | Generally Lower | Weaker interaction with nonpolar stationary phase. bioforumconf.com |

| Retention Time | Typically longer | Typically shorter (earlier elution). bioforumconf.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation with Deuterated Analogs

Deuterium labeling, as seen in 2-((Methyl-d3)-2-pyridinylamino)ethanol, is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and probing chemical structures and reaction mechanisms. wikipedia.orgslideshare.net

Enhanced Resolution and Signal Simplification in NMR Spectra

In ¹H NMR spectroscopy, the substitution of a proton (¹H, spin ½) with a deuterium (²H, spin 1) leads to significant spectral simplification. youtube.com Key effects include:

Signal Disappearance: Deuterium nuclei are not detected in a standard ¹H NMR experiment, meaning the signal corresponding to the replaced proton vanishes. youtube.comstudymind.co.uk For 2-((Methyl-d3)-2-pyridinylamino)ethanol, the characteristic signal for the methyl protons would be absent in the ¹H NMR spectrum.

Decoupling Effect: The coupling interaction between protons and adjacent deuterium atoms (J-coupling) is much smaller than proton-proton coupling and is typically not resolved. This effectively removes the splitting caused by the adjacent proton. For instance, if a proton on a neighboring carbon was being split into a quartet by the -CH₃ group in the unlabeled compound, this signal would collapse into a singlet in the spectrum of the -CD₃ analog. researchgate.net This simplification helps in the unambiguous assignment of other signals in a complex molecule. researchgate.net

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. sigmaaldrich.com This technique is invaluable for confirming the exact position and extent of deuterium incorporation within a molecule and is an excellent method for verifying the purity of deuterated standards like 2-((Methyl-d3)-2-pyridinylamino)ethanol. sigmaaldrich.comyoutube.com

Table 3: Comparison of Nuclear Properties for NMR

| Property | Proton (¹H) | Deuteron (²H) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Nuclear Spin (I) | 1/2 | 1 |

| NMR Detection | Observed in ¹H NMR | Not observed in ¹H NMR; observed in ²H NMR |

| Effect on Adjacent ¹H | Causes signal splitting (J-coupling) | Splitting effect is negligible/unresolved |

Application in Reaction Monitoring and Stereochemical Analysis

The unique spectral properties of deuterated analogs make them highly effective probes for studying chemical processes.

Reaction Monitoring: Time-resolved NMR spectroscopy can be used to monitor the progress of a chemical reaction. rsc.org By using a selectively labeled starting material like 2-((Methyl-d3)-2-pyridinylamino)ethanol, chemists can track the reaction at the deuterated site without interference from other proton signals in the mixture. researchgate.net For example, in a reaction involving the modification of the pyridine (B92270) ring, the simplified signals of the nearby methylene (B1212753) protons could be monitored with greater clarity. The use of deuterated reagents in multicomponent reactions has also been shown to be an effective way to synthesize labeled products and study reaction outcomes. nih.gov

Stereochemical Analysis: Deuterium labeling is a classic technique for elucidating stereochemistry, particularly for assigning signals from diastereotopic protons on a methylene (-CH₂) group. cdnsciencepub.com If one of two diastereotopic protons is stereospecifically replaced with deuterium, the signal for the remaining proton can be assigned unambiguously. Advanced 2D NMR techniques, such as ²H-decoupled ¹H-¹³C correlation spectroscopy, can precisely identify the location and stereochemical orientation of the deuterium label, even in molecules with heavily overlapping signals. cdnsciencepub.com This provides definitive information about the spatial arrangement of atoms, which is critical in fields like natural product synthesis and drug development.

Mechanistic Investigations Employing 2 Methyl D3 2 Pyridinylamino Ethanol

Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Mechanisms Involving the Trideuteromethyl Group

The trideuteromethyl (-CD3) group in 2-((Methyl-d3)-2-pyridinylamino)ethanol is a critical probe for investigating reaction mechanisms where the methyl group participates directly or indirectly in the rate-determining step.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. youtube.com For reactions involving the trideuteromethyl group, such as enzymatic N-demethylation, a significant PKIE (typically kH/kD > 2) would indicate that the cleavage of a C-H(D) bond is the slowest step. nih.gov For instance, in cytochrome P450-mediated oxidation, a large KIE points to hydrogen atom abstraction as a key part of the mechanism. nih.gov

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgutdallas.edu For example, a normal SKIE (kH/kD > 1) might be observed if the carbon of the methyl group undergoes a change from sp3 to sp2 hybridization in the transition state, while an inverse SKIE (kH/kD < 1) could signify a change from sp2 to sp3. youtube.com

Interactive Table: Types of Kinetic Isotope Effects

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication for -CD3 Group |

|---|---|---|---|

| Primary (PKIE) | Bond to deuterium (B1214612) is broken/formed in the rate-limiting step. youtube.com | > 2 nih.gov | C-D bond cleavage is rate-limiting. |

| Secondary (SKIE) | Deuterium is not directly involved in bond breaking/formation. wikipedia.org | > 1 (normal) or < 1 (inverse) youtube.com | Change in hybridization or steric environment at the transition state. |

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful methods for predicting KIEs. researchgate.net These theoretical calculations can model the potential energy surface of a reaction and determine the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species. researchgate.netacs.org By comparing the calculated rate constants, a theoretical KIE can be obtained. researchgate.net This computational approach is invaluable for corroborating experimental findings and for distinguishing between proposed reaction mechanisms that might be difficult to resolve through experimentation alone. researchgate.netrutgers.edu For 2-((Methyl-d3)-2-pyridinylamino)ethanol, computational modeling could predict the magnitude of the KIE for a proposed metabolic or chemical transformation, providing a theoretical benchmark to compare with experimental results. researchgate.netacs.org

Enzymatic Biotransformation Studies of Pyridinylaminoethanol Derivatives Using Deuterium Tracers

The use of deuterium-labeled compounds is a cornerstone of drug metabolism research, enabling the tracing of metabolic fates and the quantification of metabolic switching. nih.govosti.gov

When 2-((Methyl-d3)-2-pyridinylamino)ethanol is introduced into a biological system, its metabolism can be tracked using mass spectrometry-based techniques. The presence of the deuterium label allows for the clear differentiation of the parent compound and its metabolites from endogenous molecules. acs.org A significant application is in studying "metabolic switching". If the N-demethylation of the pyridinylaminoethanol derivative is a major metabolic pathway, the stronger C-D bonds in the deuterated analogue can slow this process down due to the KIE. osti.gov This can lead to the upregulation of alternative metabolic pathways, a phenomenon that can be readily detected and quantified by monitoring the formation of different metabolites. osti.gov The retention or loss of deuterium in the resulting metabolites provides direct evidence for the specific metabolic reactions that have occurred. nih.gov

Interactive Table: Hypothetical Enzyme Kinetic Data for the Metabolism of Pyridinylaminoethanol Derivatives

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kH/kD on Vmax/Km |

|---|---|---|---|

| 2-(Methyl(pyridin-2-yl)amino)ethanol | 50 | 100 | - |

This is a hypothetical data table for illustrative purposes.

Exploration of Molecular Interactions and Binding Dynamics through Deuterium Labeling

Deuterium labeling can also be employed to study the non-covalent interactions between a small molecule and its biological target, such as a receptor or an enzyme. acs.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be sensitive to the presence of deuterium. For instance, deuterium substitution can alter the local electronic environment and thus the chemical shifts of nearby protons, providing information about the conformation of the molecule when bound to its target. acs.org Furthermore, in techniques like small-angle neutron scattering (SANS), selective deuteration of a ligand within a protein-ligand complex can be used to "contrast match" different components, allowing for the specific visualization of the ligand's shape and position within the binding pocket. nih.gov

Computational Chemistry and Theoretical Modeling of Deuterated Pyridinylaminoethanol

Quantum Chemical Calculations on Deuterium (B1214612) Substitution Effects

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. For 2-((Methyl-d3)-2-pyridinylamino)ethanol, these calculations can precisely predict how the increased mass of the methyl group influences the molecule's fundamental characteristics, from its vibrational modes to its preferred three-dimensional shape.

Vibrational analysis is a cornerstone of computational chemistry, providing a theoretical basis for interpreting and predicting infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium in the methyl group leads to predictable shifts in the vibrational frequencies associated with that group.

The primary effect of deuteration is the lowering of vibrational frequencies for modes involving the substituted atoms. This is due to the increased reduced mass of the C-D bond compared to the C-H bond. Quantum chemical calculations can model these shifts with high accuracy. For the trideuteromethyl group, the symmetric and asymmetric stretching and bending modes are expected to shift to lower wavenumbers. Studies on deuterated pyridine (B92270) and its derivatives have consistently demonstrated these isotopic shifts.

For instance, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum. Upon deuteration, the corresponding C-D stretching vibrations are predicted to shift to approximately 2100–2250 cm⁻¹. Similarly, C-H bending modes are expected to show significant shifts. These predicted spectra serve as a powerful tool for confirming the successful and site-selective incorporation of deuterium in synthetic samples.

Table 1: Predicted Vibrational Frequency Shifts for the Methyl Group in 2-((Methyl-d3)-2-pyridinylamino)ethanol This table presents hypothetical data based on established principles of isotopic substitution.

| Vibrational Mode | Protio (-CH₃) Frequency (cm⁻¹) | Deuterated (-CD₃) Predicted Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| Asymmetric C-H/C-D Stretch | ~2960 | ~2230 | ~-730 |

| Symmetric C-H/C-D Stretch | ~2870 | ~2125 | ~-745 |

| Asymmetric C-H/C-D Bend | ~1460 | ~1055 | ~-405 |

These calculations not only predict the positions of vibrational bands but also their intensities, aiding in the complete assignment of experimental spectra.

The ZPVE is lower for a C-D bond than for a C-H bond. This difference, although small, can lead to subtle changes in the relative energies of different conformers. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles, such as those around the C-N and C-C bonds of the ethanolamine side chain. For each conformation, the energy can be calculated, and ZPVE corrections can be applied to determine if deuteration induces a preference for a particular conformer. Studies on related heterocyclic systems have shown that such isotopic effects can influence conformational equilibria.

Table 2: Hypothetical Relative Energies of Conformers for 2-(Methyl-2-pyridinylamino)ethanol and its Deuterated Analog This table illustrates a hypothetical scenario where ZPVE differences slightly alter conformer stability.

| Conformer | Dihedral Angle (Py-N-C-C) | Relative Energy (Protio) (kcal/mol) | Relative Energy (Deuterated) (kcal/mol) |

|---|---|---|---|

| Anti | 180° | 0.00 | 0.00 |

| Gauche 1 | 60° | 1.25 | 1.22 |

| Gauche 2 | -60° | 1.28 | 1.26 |

These analyses provide insight into the molecule's flexibility and the populations of different shapes it might adopt at equilibrium.

Molecular Dynamics Simulations for Isotopic Effects on Molecular Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how molecules move and interact over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular behavior on a femtosecond-to-microsecond timescale.

For 2-((Methyl-d3)-2-pyridinylamino)ethanol, MD simulations can reveal the impact of deuteration on the molecule's dynamic properties. By using a force field parameterized with data from quantum chemical calculations, simulations can be run for both the deuterated and non-deuterated compounds. Key properties to compare include:

Intramolecular motions: The simulations can visualize the vibrational and rotational motions of the trideuteromethyl group compared to the protio-methyl group. The heavier -CD3 group is expected to exhibit slower rotational and vibrational dynamics.

Solvent interactions: When simulated in a solvent like water, MD can show how deuteration affects the formation and lifetime of hydrogen bonds with the ethanolamine moiety or the pyridine nitrogen. While the effect is expected to be minimal, it could influence the molecule's solvation shell structure.

These simulations provide a bridge between the static picture of quantum chemistry and the macroscopic properties of the compound in a condensed phase.

Prediction of Reaction Pathways and Transition States Involving the Trideuteromethyl Moiety

A significant reason for introducing deuterium into molecules, particularly in medicinal chemistry, is to alter the rates of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises when a C-H bond is broken in the rate-determining step of a reaction. Replacing the hydrogen with a heavier deuterium atom typically slows down the reaction rate because more energy is required to break the stronger C-D bond (due to its lower ZPVE).

Computational chemistry is highly effective at predicting reaction pathways and locating the high-energy transition state structures that connect reactants to products. For 2-((Methyl-d3)-2-pyridinylamino)ethanol, a common metabolic reaction is N-demethylation, catalyzed by cytochrome P450 enzymes. This process involves the abstraction of a hydrogen (or deuterium) atom from the methyl group.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model this reaction. In this approach, the reacting center (the methyl group and the enzyme's active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. By calculating the energy barrier (activation energy) for both the C-H and C-D bond cleavage, the KIE can be predicted. A significant primary KIE (kH/kD > 1) would be computationally predicted for the N-demethylation of this compound, providing a rationale for its potentially altered metabolic stability.

Emerging Research Avenues and Future Directions

Advancements in Deuteration Technologies and Strategies

The synthesis of selectively deuterated compounds like 2-((Methyl-d3)-2-pyridinylamino)ethanol is enabled by a rapidly evolving toolkit of deuteration technologies. These methods have moved beyond simple isotopic labeling to offer precise, site-selective incorporation of deuterium (B1214612), which is crucial for maximizing the desired effects while minimizing unintended isotopic impacts. researchgate.net The most common and efficient approach is hydrogen isotope exchange (HIE), where a C-H bond is directly replaced with a C-D bond. rsc.org

Modern strategies increasingly rely on catalysis to achieve high efficiency and selectivity under mild conditions. researchgate.net Transition-metal catalysts, particularly those based on iridium, palladium, rhodium, and silver, are at the forefront of these advancements. researchgate.netnih.govresearchgate.net For instance, iridium complexes are highly effective for ortho-directed HIE on aromatic rings, while silver-catalyzed methods have been developed for the previously challenging deuteration of five-membered aromatic heterocycles. nih.govacs.org These reactions often use economical and readily available deuterium sources like heavy water (D₂O) or deuterated methanol (B129727) (CH₃OD). researchgate.netnih.govnih.gov

Beyond metal catalysis, other innovative strategies have emerged:

Photocatalytic Deuteration: Utilizing visible light, these methods offer mild reaction conditions and high site-selectivity, making them suitable for complex molecules and late-stage deuteration. researchgate.net

Enzymatic Deuteration: Biocatalytic methods provide unparalleled selectivity, allowing for the specific deuteration of amino acids and other biomolecules at positions that are difficult to access through traditional chemical synthesis. wisc.edu

Deconstructive Deuteration: This novel approach uses a removable activating group (a "traceless handle") to facilitate site-specific deuteration at unactivated aliphatic positions, with precise control over the number of deuterium atoms installed. nih.gov

These diverse strategies provide chemists with a powerful and versatile arsenal (B13267) for creating specifically labeled compounds, paving the way for their application in advanced research. researchgate.netrsc.org

Table 1: Comparison of Modern Deuteration Strategies

| Deuteration Strategy | Typical Catalyst/Reagent | Common Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal-Catalyzed HIE | Iridium, Palladium, Silver, Rhodium Complexes | D₂O, D₂ gas, CH₃OD | High efficiency, site-selectivity (directing group assisted or inherent), applicable to diverse functional groups. | researchgate.netnih.govresearchgate.net |

| Photocatalytic Deuteration | Photocatalysts (e.g., organic dyes, metal complexes) | D₂O, Deuterated solvents | Extremely mild conditions, high functional group tolerance, novel reactivity patterns. | researchgate.net |

| Enzymatic Deuteration | Enzymes (e.g., aminotransferases) | D₂O | Unmatched site- and stereo-selectivity, operates on complex biomolecules directly. | wisc.edu |

| Deconstructive Deacylative Deuteration | Copper (Cu) catalyst with a specialized hydrazonamide reagent | D₂O | Enables site-specific deuteration at unactivated alkyl positions with control over the degree of deuteration (mono-, di-, tri-). | nih.gov |

| Catalytic Transfer Deuteration | Various transition metals | Deuterated formic acid, isopropanol, etc. | Avoids the use of pressurized D₂ gas, offering operational simplicity and new selectivity opportunities. | nih.gov |

Potential for Novel Deuterated Pyridinylaminoethanol Derivatives in Chemical Biology Research

The unique properties of deuterated compounds make them invaluable tools in chemical biology for probing complex biological processes. While specific research on 2-((Methyl-d3)-2-pyridinylamino)ethanol is not widely published, its structural motif is common in bioactive molecules, suggesting that its deuterated derivatives could serve as powerful chemical probes.

One of the most significant applications would be in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . HDX-MS is a powerful technique used to investigate protein conformational dynamics and protein-ligand interactions. acs.orgacs.orgyoutube.com The rate at which backbone amide hydrogens exchange with deuterium from the solvent provides a detailed map of the protein's solvent accessibility and hydrogen bonding network. youtube.com

A novel deuterated pyridinylaminoethanol derivative could be designed as a ligand for a specific protein target. By comparing the deuterium uptake of the protein in its free state versus when it is bound to the deuterated ligand, researchers can precisely identify the binding interface and allosteric changes in the protein's structure upon ligand binding. acs.orgacs.org The deuterated methyl group on the ligand itself would not participate in this exchange but serves to potentially increase metabolic stability, ensuring the ligand remains intact during the experiment. This approach is instrumental in drug discovery for validating target engagement and guiding the structure-based design of more potent and selective molecules. acs.org

Furthermore, deuterated compounds are essential for elucidating reaction mechanisms. researchgate.net If a pyridinylaminoethanol derivative is a substrate for an enzyme, synthesizing isotopologues like 2-((Methyl-d3)-2-pyridinylamino)ethanol allows for the study of kinetic isotope effects (KIE). Observing a change in the reaction rate upon deuteration can confirm whether the C-H bond at the labeled position is broken during the rate-determining step of the enzymatic reaction, providing critical mechanistic insights.

Integration of Deuterated Probes in Multi-Omics and Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" layers, including genomics, proteomics, and metabolomics. nih.govnih.gov Deuterated compounds are increasingly vital tools in this integrative approach, particularly in quantitative proteomics and metabolic profiling.

Quantitative Proteomics: In proteomics, stable isotope labeling is the gold standard for accurate quantification of protein abundance and turnover. D₂O can be used to metabolically label the entire proteome of cells in culture. nih.govbiorxiv.org As cells grow in media containing D₂O, deuterium is incorporated into newly synthesized amino acids and, subsequently, into new proteins. nih.gov By measuring the rate of deuterium incorporation using mass spectrometry, researchers can determine the synthesis and degradation rates (turnover) for thousands of proteins simultaneously. nih.govbiorxiv.org This dynamic view of the proteome is crucial for understanding cellular responses to stimuli or disease states.

Metabolomics and Lipidomics: In metabolomics, deuterated compounds homologous to endogenous metabolites, potentially including derivatives of 2-((Methyl-d3)-2-pyridinylamino)ethanol, are used as ideal internal standards for quantitative analysis by mass spectrometry. researchgate.netacs.org Because they are nearly identical chemically to the analyte but have a different mass, they can correct for variations in sample preparation and instrument response, leading to highly accurate measurements. A novel method named "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" has been developed for the relative quantification of lipids on a global scale by partially labeling cells with D₂O. nih.gov Such approaches are critical for obtaining the high-quality, quantitative data needed for robust systems biology models. nih.gov

By integrating data from these deuterated probe-enabled experiments, a more complete picture of cellular function emerges. For example, changes in protein turnover rates (proteomics) can be correlated with changes in metabolite concentrations (metabolomics) to build comprehensive models of metabolic pathways and their regulation, ultimately advancing our understanding of health and disease. nih.govdbkgroup.org

Table 2: Application of Deuterated Probes in Multi-Omics and Systems Biology

| Omics Field | Role of Deuterated Probe | Example Application | Information Gained | Reference |

|---|---|---|---|---|

| Proteomics | Metabolic Labeling Agent (e.g., D₂O) | Measuring protein turnover rates in cell culture. | Dynamic rates of protein synthesis and degradation across the proteome. | nih.govbiorxiv.org |

| Metabolomics | Internal Standard for Quantification | Accurate measurement of a specific metabolite in a complex biological sample. | Precise and accurate concentration of target metabolites. | researchgate.netacs.org |

| Lipidomics | Metabolic Labeling Agent (e.g., D₂O) | Relative quantification of the lipidome under different conditions (e.g., hypoxia vs. normoxia). | Global changes in lipid profiles and pathways. | nih.gov |

| Chemical Biology / Drug Discovery | Probe for Target Interaction Studies | Using HDX-MS to map the binding site of a deuterated ligand on its protein target. | Structural details of protein-ligand interfaces and conformational changes. | acs.orgacs.org |

| Systems Biology | Integrative Tracer | Combining proteomic and metabolomic data from isotope labeling experiments. | Comprehensive models of metabolic networks and regulatory control. | nih.govnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-((Methyl-d3)-2-pyridinylamino)ethanol in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting deuterated methylamine derivatives with 2-pyridinylaminoethanol precursors under controlled conditions. A procedure analogous to involves refluxing reactants in acetic acid with aromatic amines, followed by purification via ethanol washing. Microwave-assisted synthesis (e.g., using Pd catalysts and Cs₂CO₃ as a base) may enhance yield and reduce reaction time . Isotopic labeling (methyl-d3) is achieved using deuterated reagents, as seen in methionine-(methyl-d3) synthesis for metabolic studies .

Q. How can researchers confirm the structural integrity and isotopic purity of 2-((Methyl-d3)-2-pyridinylamino)ethanol?

- Methodological Answer :

- NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of proton signals in the methyl-d3 group (δ ~2.5 ppm for non-deuterated analogs) and distinct splitting patterns in ¹H and ¹³C NMR .

- LC-MS/MS : Quantifies isotopic purity (>99 atom% D) and detects impurities. For example, methionine-(methyl-d3) was analyzed using LC-MS/MS to validate uptake in bacterial studies .

- Isotopic Ratio Mass Spectrometry (IRMS) : Provides precise D/H ratios for quality control .

Advanced Research Questions

Q. What experimental considerations are critical when using deuterated compounds like 2-((Methyl-d3)-2-pyridinylamino)ethanol in metabolic pathway studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterated methyl groups may alter reaction rates. For instance, methionine-(methyl-d3) showed reduced uptake efficiency in M. bovis BCG, necessitating adjusted incubation times .

- Sample Preparation : Use deuterated solvents (e.g., D₂O) to avoid proton exchange during extraction.

- Metabolite Tracking : Employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish deuterated metabolites from endogenous analogs .

Q. How do solvent choice and reaction conditions impact the stability of 2-((Methyl-d3)-2-pyridinylamino)ethanol during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis. Ethanol or methanol is preferred for quenching reactions, as seen in pyridinyl derivative synthesis .

- pH Control : Acidic conditions (e.g., acetic acid) stabilize the amine group but may promote deuterium exchange. Neutral pH during purification minimizes degradation .

- Temperature : Microwave irradiation at 110°C optimizes reaction efficiency while avoiding thermal decomposition .

Q. What strategies can resolve data contradictions arising from isotopic effects in deuterated compounds during kinetic studies?

- Methodological Answer :

- Control Experiments : Compare deuterated and non-deuterated analogs under identical conditions. For example, methionine-(methyl-d3) uptake was validated against non-deuterated methionine to isolate isotopic effects .

- Computational Modeling : Density Functional Theory (DFT) calculations predict KIEs and validate experimental rate constants.

- Multi-Analyte Validation : Cross-check results using orthogonal techniques (e.g., NMR for structural changes and LC-MS for quantification) .

Handling and Safety Considerations

- Storage : Store in inert, airtight containers at –20°C to prevent deuterium exchange or oxidation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal exposure, as aminoethanol derivatives may cause irritation .

- Waste Disposal : Follow EPA guidelines for deuterated organics, as outlined in methanol disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.